molecular formula C14H23NO4 B3096882 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid CAS No. 1290625-69-2

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

Cat. No.: B3096882
CAS No.: 1290625-69-2
M. Wt: 269.34
InChI Key: DCRMSHLCTZMJHG-UHFFFAOYSA-N
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Description

This compound, also known as 2-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetic acid, has a CAS Number of 1375471-83-2 . It has a molecular weight of 269.34 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is [8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-yl]acetic acid . The InChI code for the compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-4-5-11(15)7-9(6-10)8-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) .

It is solid in its physical form . The country of origin is the US .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis from Pyrrole : Azabicyclo[3.2.0]heptan-7-ones, related to the compound , have been synthesized from pyrrole. This synthesis involves substitution, catalytic hydrogenation, and cyclization steps. The presence of a tert-butoxycarbonyl substituent was found to facilitate hydrogenation and influence stereochemistry (Gilchrist, Lemos, & Ottaway, 1997).

  • Conformational Studies : Research includes the synthesis of conformationally rigid analogs of amino acids containing the 8-azabicyclo[3.2.1]octane skeleton, which is structurally similar to the compound . This work contributes to understanding the conformational aspects of such compounds (Kubyshkin et al., 2009).

  • Stereoisomer Synthesis : A study demonstrates the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a compound similar to the one . This research provides insights into the stereoselectivity of such compounds, which is crucial in medicinal chemistry (Bakonyi et al., 2013).

  • Peptidomimetic Synthesis : Another study focuses on synthesizing azabicyclo[X.Y.0]alkane amino acids as rigid dipeptide mimetics, valuable in peptide-based drug discovery. This research highlights the utility of such compounds in mimicking peptide structures (Mandal et al., 2005).

Medicinal Chemistry Applications

  • Nematicidal Activity : Novel derivatives of azabicyclo[3.2.1]octane, structurally related to the compound , have been synthesized and evaluated for nematicidal activity. This illustrates the potential of such compounds in agricultural applications (Xu et al., 2021).

  • Conformationally Constrained Dipeptide Isosteres : Research has been conducted on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids as dipeptide isosteres. These compounds, related to the one , are used in developing conformationally constrained structures in medicinal chemistry (Guarna et al., 1999).

  • Synthesis of Pharmaceuticals : The compound has potential use in the synthesis of pharmaceuticals, as demonstrated in a study on the asymmetric synthesis of stemofoline, a natural product with potential therapeutic applications (Thomas & Vickers, 2009).

  • β-Amino Acid Precursors : The compound's derivatives have been studied as precursors to β-amino acids, which are important in the development of peptidomimetics and pharmaceuticals (Krow et al., 2016).

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRMSHLCTZMJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 3
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 4
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 5
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

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